3-Chloro-2-methylbenzonitrile

Description

The exact mass of the compound 3-Chloro-2-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

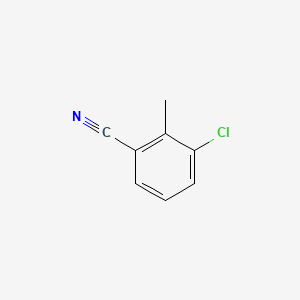

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFZTNLSUJCIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334664 | |

| Record name | 3-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54454-12-5 | |

| Record name | 3-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-Chloro-2-methylbenzonitrile

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) serves as a critical halogenated aromatic intermediate in the synthesis of agrochemicals and pharmaceutical heterocycles.[1] Characterized by its low melting point (34–36 °C) and dense functionalization, it presents unique handling challenges and reactivity patterns. This guide provides a definitive technical analysis of its properties, validated synthetic protocols, and reactivity manifolds, designed for researchers requiring high-purity applications.

Part 1: Molecular Identity & Structural Analysis

The molecule features a benzene core trisubstituted with a nitrile group, a methyl group, and a chlorine atom. The ortho positioning of the methyl group relative to both the nitrile and chlorine substituents introduces significant steric strain, influencing both its physical state and chemical reactivity.

Chemical Identifiers

| Parameter | Data |

| Chemical Name | 3-Chloro-2-methylbenzonitrile |

| CAS Registry Number | 54454-12-5 |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| SMILES | CC1=C(C=CC=C1Cl)C#N |

| InChI Key | FKFZTNLSUJCIMG-UHFFFAOYSA-N |

| MDL Number | MFCD00045598 |

Structural Implications

-

Steric Hindrance: The C2-methyl group exerts steric pressure on the C1-nitrile, slightly decoupling it from the aromatic pi-system compared to benzonitrile. This reduces the rate of nucleophilic attack at the nitrile carbon.

-

Electronic Effects: The C3-chlorine atom is deactivated for nucleophilic aromatic substitution (

) but remains viable for palladium-catalyzed cross-coupling, albeit requiring specialized ligands to overcome the ortho-methyl steric barrier.

Part 2: Physicochemical Profile[1]

The following data aggregates experimentally validated values. Note the proximity of the melting point to ambient temperature, which dictates specific handling protocols.

Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Solid / Semi-solid | At 20 °C (Often supercools) |

| Appearance | White to pale yellow crystalline powder | Darkens upon oxidation |

| Melting Point | 34 – 36 °C | Critical: May melt in warm labs |

| Boiling Point | 122 °C | @ 22 mmHg (Vacuum distillation recommended) |

| Density | 1.19 g/cm³ | At 25 °C |

| Solubility (Water) | Insoluble | < 0.1 g/L |

| Solubility (Organic) | High | DCM, Chloroform, Ethyl Acetate, DMSO |

| LogP (Predicted) | 2.65 | Lipophilic |

Handling Advisory (Senior Scientist Insight)

Operational Tip: Due to its melting point (34–36 °C), this compound often exists as a "slush" in summer months or warm laboratories.

Weighing: Do not attempt to chip the solid if it is semi-molten. Instead, gently warm the container to 40 °C to fully melt it, then transfer volumetrically using a pre-warmed glass pipette (Density ≈ 1.19 g/mL).

Storage: Store at +2°C to +8°C to maintain solid state and prevent hydrolytic degradation of the nitrile.

Part 3: Synthetic Pathways & Process Chemistry

The most robust route to 3-Chloro-2-methylbenzonitrile is the Sandmeyer Reaction , utilizing 3-chloro-2-methylaniline as the precursor. Direct cyanation of aryl halides is less favored due to the deactivated nature of the C1 position.

Validated Protocol: Sandmeyer Cyanation

Objective: Conversion of 3-chloro-2-methylaniline to 3-chloro-2-methylbenzonitrile via diazonium intermediate.

Reagents:

-

Precursor: 3-Chloro-2-methylaniline (1.0 eq)

-

Diazotization: NaNO₂ (1.1 eq), HCl (2.5 eq, 6M)

-

Cyanation Source: CuCN (1.2 eq), KCN (1.5 eq) [Warning: Cyanide Hazard ]

-

Solvent: Water/Toluene biphasic system (optional for extraction)

Step-by-Step Methodology:

-

Diazotization: Dissolve the aniline in 6M HCl and cool to 0–5 °C in an ice/salt bath. Add NaNO₂ (aq) dropwise. Control: Maintain internal temp < 5 °C to prevent phenol formation. Stir for 30 min.

-

Sandmeyer Reagent Prep: In a separate flask, dissolve CuCN and KCN in water at 0 °C to form the soluble tetracyanocuprate complex.

-

Substitution: Neutralize the diazonium solution to pH 6 using Na₂CO₃ (solid) carefully to avoid foaming. Slowly add the diazonium salt to the CuCN mixture (Caution: N₂ gas evolution).

-

Workup: Allow to warm to room temperature, then heat to 50 °C for 1 hour. Extract with Toluene or DCM. Wash organic layer with 1M NaOH (removes phenols) and Brine.

-

Purification: Distillation under reduced pressure (bp 122 °C @ 22 mmHg) or recrystallization from Hexane (if solid).

Synthetic Workflow Diagram

Figure 1: Sandmeyer reaction pathway for the synthesis of 3-Chloro-2-methylbenzonitrile.

Part 4: Reactivity & Functionalization

The chemical utility of 3-Chloro-2-methylbenzonitrile lies in its ability to undergo orthogonal transformations. The nitrile and chlorine groups can be reacted independently.

Key Transformations

-

Nitrile Hydrolysis: Under acidic conditions (H₂SO₄, reflux), the nitrile converts to 3-chloro-2-methylbenzoic acid . This is a key intermediate for amide coupling.

-

Nitrile Reduction: Lithium Aluminum Hydride (LAH) reduction yields 3-chloro-2-methylbenzylamine .

-

Suzuki-Miyaura Coupling: The C3-Chlorine is sterically crowded by the C2-Methyl. Standard Pd(PPh₃)₄ catalysts often fail.

-

Solution: Use active catalytic systems like Pd(OAc)₂ / S-Phos or Pd₂dba₃ / XPhos to facilitate oxidative addition at the hindered chloride.

-

Reactivity Map

Figure 2: Divergent synthetic pathways from the core nitrile scaffold.

Part 5: Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures are diagnostic.

| Method | Diagnostic Signal | Assignment |

| FT-IR | 2225 cm⁻¹ (Strong, Sharp) | C≡N Stretching (Nitrile) |

| ¹H NMR | δ 2.55 ppm (Singlet, 3H) | Ar-CH₃ (Deshielded by ring) |

| ¹H NMR | δ 7.20 – 7.60 ppm (Multiplet, 3H) | Aromatic protons (ABC system) |

| ¹³C NMR | ~118 ppm | C ≡N Carbon |

| ¹³C NMR | ~18 ppm | Ar-C H₃ Carbon |

Part 6: Safety & Regulatory (SDS Highlights)

Signal Word: DANGER

-

Hazard Class 6.1: Acute Toxicity (Oral, Dermal, Inhalation).

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315 / H319: Causes skin irritation and serious eye irritation.[2]

Emergency Protocol:

-

Cyanide Note: While the nitrile group is covalently bonded, metabolic processing or thermal decomposition can release HCN. Always work in a fume hood.[2][3]

-

Spill: Do not sweep dry dust (inhalation risk). Dissolve in solvent and absorb onto vermiculite for disposal as hazardous chemical waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90455412, 3-Chloro-2-methylbenzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

3-Chloro-2-methylbenzonitrile melting point and boiling point

[1][2][3][4][5]

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5 ) is a critical halogenated aromatic intermediate used extensively in the synthesis of agrochemicals and pharmaceutical scaffolds, particularly those requiring precise regiochemical functionalization of the benzene ring.

This guide provides an authoritative analysis of its physicochemical properties, specifically focusing on the thermodynamic implications of its low melting point (34–36 °C) and high boiling point (226.6 °C). We present validated protocols for property determination and outline the dominant synthetic pathway (Sandmeyer reaction) used to access this moiety with high isomeric purity.

Physicochemical Characterization

Accurate physical property data is the bedrock of process design. For 3-Chloro-2-methylbenzonitrile, the narrow window between solid and liquid states at ambient temperatures presents unique handling challenges.

Table 1: Core Physical Properties

| Property | Value | Condition/Method |

| CAS Number | 54454-12-5 | - |

| Molecular Formula | C₈H₆ClN | - |

| Molecular Weight | 151.59 g/mol | - |

| Melting Point (MP) | 34 – 36 °C | Capillary Method (Standard) |

| Boiling Point (BP) | 226.6 °C | @ 760 mmHg (Atmospheric) |

| Boiling Point (Reduced) | 122 °C | @ 22 mmHg |

| Density | 1.19 g/cm³ | @ 20 °C |

| Appearance | Pale yellow solid | Tends to supercool/oil |

| Solubility | Organic solvents (DCM, EtOAc) | Insoluble in water |

Thermodynamic Implications

-

Phase Behavior: The melting point of 34–36 °C places this compound on the borderline of being a liquid in tropical or unconditioned laboratory environments. This "low-melting solid" behavior often leads to caking or partial melting during storage, necessitating temperature-controlled warehousing (< 25 °C).

-

Distillation: The wide gap between MP and BP (>190 °C) allows for efficient purification via vacuum distillation without significant risk of sublimation, provided the vacuum is regulated to keep the vapor temperature below decomposition thresholds.

Experimental Determination Protocols

A. Melting Point Determination (Capillary Method)

-

Challenge: Sample may melt during preparation if handled with warm hands or in a hot room.

-

Protocol:

-

Preparation: Chill the sample and the capillary tubes in a refrigerator (4 °C) for 30 minutes prior to packing.

-

Packing: Quickly pack 2–3 mm of the cold solid into the capillary. Ensure the sample is dry; traces of solvent will significantly depress the MP (colligative property effect).

-

Apparatus: Use a melting point apparatus with a starting temperature of 20 °C.

-

Ramp Rate: Ramp at 1 °C/min.

-

Observation: Record the onset (first liquid meniscus) and clear point (complete liquefaction). A range >2 °C indicates impurity.[1]

-

B. Boiling Point Determination (Siwoloboff Method - Microscale)

-

Context: For quick verification when limited sample is available.

-

Protocol:

-

Place a small amount of liquid (melted sample) in an ignition tube.

-

Insert a capillary tube sealed at the upper end (open end down) into the liquid.

-

Attach to a thermometer and heat in a silicone oil bath.

-

Endpoint: Heat until a rapid stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure). Stop heating. The BP is the temperature at which bubbling stops and liquid sucks back into the capillary (vapor pressure = atmospheric pressure).

-

Synthetic Utility & Pathway

The synthesis of 3-Chloro-2-methylbenzonitrile is strictly governed by the need to maintain the ortho-meta substitution pattern. Direct electrophilic substitution (chlorination of o-tolunitrile) often yields mixtures. Therefore, the Sandmeyer Reaction starting from the corresponding aniline is the industry standard for high regioselectivity.

Mechanistic Workflow

-

Precursor Synthesis: Reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline.

-

Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (

) and Hydrochloric Acid ( -

Cyanation: Displacement of the diazo group with a cyanide nucleophile (

) to form the nitrile bond.

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis of 3-Chloro-2-methylbenzonitrile via the Sandmeyer route, ensuring preservation of the halogen position.

Handling, Safety & Storage (E-E-A-T)

Signal Word: DANGER Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Nitrile Toxicity: Like all benzonitriles, metabolic liberation of cyanide is a theoretical risk, though less pronounced than aliphatic nitriles. Treat all exposures as potentially toxic.

-

Storage Protocol:

-

Temperature: Store at 2–8 °C .

-

Reasoning: Storing below the melting point (34 °C) prevents the material from fusing into a solid block, which is difficult to dispense without reheating (which risks thermal degradation).

-

Atmosphere: Store under inert gas (Nitrogen/Argon) is recommended to prevent hydrolysis of the nitrile group to the amide/acid over long durations.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733391, 3-Chloro-2-methylbenzonitrile. Retrieved from [Link]

A Spectroscopic Guide to 3-Chloro-2-methylbenzonitrile: Structure Elucidation for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloro-2-methylbenzonitrile, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by experimental evidence.

Introduction

3-Chloro-2-methylbenzonitrile (C₈H₆ClN) is a substituted aromatic nitrile. Its structural elucidation relies on a combination of spectroscopic techniques that probe different aspects of its molecular architecture. This guide will walk through the expected and observed spectral features, providing a comprehensive reference for scientists working with this compound.

Molecular Structure and Key Spectroscopic Correlations

The structure of 3-chloro-2-methylbenzonitrile, with its distinct functional groups and substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. The nitrile group (-C≡N), the methyl group (-CH₃), the chlorine atom (-Cl), and the aromatic protons each contribute characteristic signals in their respective spectroscopic domains.

Caption: Molecular graph of 3-chloro-2-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-chloro-2-methylbenzonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-chloro-2-methylbenzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

Use a pulse angle of 30-45 degrees.

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum of 3-chloro-2-methylbenzonitrile is expected to show signals for the aromatic protons and the methyl protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

Table 1: ¹H NMR Data for 3-Chloro-2-methylbenzonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | Multiplet | 2H | Aromatic Protons (H4, H6) |

| ~7.3-7.4 | Multiplet | 1H | Aromatic Proton (H5) |

| ~2.5 | Singlet | 3H | Methyl Protons (-CH₃) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

The aromatic region will display a complex multiplet pattern due to the coupling between the adjacent protons. The methyl group, being attached to a quaternary carbon, will appear as a singlet.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum.

Table 2: ¹³C NMR Data for 3-Chloro-2-methylbenzonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C2 (bearing -CH₃) |

| ~135-140 | C3 (bearing -Cl) |

| ~130-135 | Aromatic CH |

| ~125-130 | Aromatic CH |

| ~115-120 | Nitrile Carbon (-C≡N) |

| ~110-115 | C1 (bearing -CN) |

| ~20 | Methyl Carbon (-CH₃) |

Note: The assignments are based on typical chemical shift ranges for substituted benzenes and may require 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous confirmation.

The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the methyl group. The nitrile carbon appears in a characteristic downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of 3-chloro-2-methylbenzonitrile with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopy: Data and Interpretation

The IR spectrum of 3-chloro-2-methylbenzonitrile will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorptions for 3-Chloro-2-methylbenzonitrile

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (methyl) | Medium |

| ~2220-2240 | C≡N stretch (nitrile) | Strong, sharp |

| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium to strong |

| ~800-700 | C-Cl stretch | Strong |

The most diagnostic peak in the IR spectrum is the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C-Cl stretch in the fingerprint region further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) for this type of molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Mass Spectrometry: Data and Interpretation

The mass spectrum of 3-chloro-2-methylbenzonitrile will show the molecular ion peak (M⁺) and various fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions.

Table 4: Expected Mass Spectrometry Data for 3-Chloro-2-methylbenzonitrile

| m/z | Ion | Comments |

| 151/153 | [C₈H₆ClN]⁺ | Molecular ion (M⁺). The M+2 peak at m/z 153 will have an intensity of approximately one-third of the M⁺ peak, characteristic of the presence of one chlorine atom. |

| 116 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 115 | [M - HCl]⁺ | Loss of hydrogen chloride. |

| 90 | [C₇H₆]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |

The molecular ion peak is expected at m/z 151, with a characteristic isotopic peak at m/z 153 due to the presence of the ³⁷Cl isotope.[1] The fragmentation pattern will likely involve the loss of the chlorine atom and the nitrile group, leading to the formation of stable carbocations.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-chloro-2-methylbenzonitrile. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation pathways. This guide serves as a valuable resource for researchers and professionals in the field, enabling confident identification and utilization of this important chemical intermediate.

References

-

PubChem. 3-chloro-2-methylbenzonitrile. Available from: [Link]

Sources

Strategic Sourcing & Technical Profile: High-Purity 3-Chloro-2-methylbenzonitrile

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Procurement Leads in Pharmaceutical Development.[1]

Executive Summary: The "Make vs. Buy" Calculus

In the landscape of pharmaceutical intermediates, 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) represents a deceptive challenge.[1] While structurally simple, its low melting point (34–36°C) and susceptibility to hydrolysis create significant logistics and quality control hurdles.[1] It serves as a critical "privileged scaffold" for the synthesis of quinazolinone-based kinase inhibitors and CNS-active benzisothiazole derivatives .[1]

For drug development professionals, the sourcing strategy must pivot from simple cost analysis to impurity profile management .[1] A batch with >0.5% of the phenolic impurity (3-chloro-2-methylphenol) can poison downstream palladium-catalyzed cross-couplings, leading to project delays.[1] This guide provides the technical grounding to qualify suppliers and validate incoming material.

Technical Specifications & Critical Quality Attributes (CQAs)

The physical properties of this intermediate dictate its handling protocols.[1][2] The proximity of the melting point to ambient temperature means shipments often arrive in a semi-solid or fused state, requiring homogenization before sampling.[1]

| Property | Specification | Operational Implication |

| CAS Number | 54454-12-5 | Primary identifier for sourcing. |

| Molecular Formula | C₈H₆ClN | MW: 151.59 g/mol .[1] |

| Appearance | Off-white to yellow solid | Critical: Melts at 34–36°C. May arrive as a melt in summer months.[1] |

| Solubility | Soluble in MeOH, DCM, DMSO | Insoluble in water; lipophilic nature (LogP ~2.6).[1] |

| Purity (HPLC) | ≥ 98.0% (Area %) | Pharma grade typically requires ≥ 99.0% with no single impurity >0.1%.[1] |

| Water Content | ≤ 0.5% w/w | Nitrile hydrolysis risk increases with moisture.[1] |

Synthesis Logic & Impurity Landscape

To effectively audit a supplier, one must understand how they manufacture the molecule.[1] The dominant industrial route is the Sandmeyer Reaction originating from 3-chloro-2-methylaniline.[1] This pathway dictates the specific impurities you must target in your QC protocol.[1]

The Sandmeyer Route (Dominant)[1]

-

Diazotization: 3-Chloro-2-methylaniline is treated with NaNO₂/HCl to form the diazonium salt.[1]

-

Cyanation: The diazonium salt reacts with CuCN (or NaCN/CuSO₄) to install the nitrile group.[1]

Key Impurities:

-

Impurity A (Starting Material): 3-Chloro-2-methylaniline.[1] Risk:[1][3] Genotoxic potential; competes in subsequent amidation reactions.[1]

-

Impurity B (Hydrolysis Byproduct): 3-Chloro-2-methylphenol.[1] Risk:[1][3] Forms if the diazonium salt reacts with water.[1] Poisons metal catalysts.[1]

-

Impurity C (Over-Hydrolysis): 3-Chloro-2-methylbenzamide.[1] Risk:[1][3] Forms if the nitrile hydrolyzes during workup or storage.[1]

Visualization: Synthesis & Impurity Flow

The following diagram maps the synthesis logic and where specific impurities arise.[1]

Caption: Synthesis pathway via Sandmeyer reaction, highlighting critical control points for Impurities A, B, and C.

Commercial Supply Landscape

Suppliers are categorized by their role in the supply chain. For early-stage R&D, speed is paramount; for GMP manufacturing, traceability and batch consistency are non-negotiable.[1]

Tier 1: Global Distributors (High Trust / Traceability)

Best for: GMP synthesis, Reference Standards, Late-stage Development.[1]

-

Sigma-Aldrich (MilliporeSigma): Catalog #54454-12-5.[1] Offers high documentation standards (CoAs with trace metal analysis). High price point but reliable cold-chain logistics.

-

Thermo Scientific (Alfa Aesar): Catalog #L11048.[1] Consistent stock of 97%+ grade. Good for gram-scale process optimization.

Tier 2: Bulk Specialists (Cost Efficiency / Scale)

Best for: Kilo-lab scale up, Pilot plant runs.[1]

-

BLD Pharm: Strong inventory of building blocks.[1] Often bridges the gap between catalog and bulk.[1]

-

Enamine: Excellent for early discovery; often synthesizes on-demand if stock is low.[1]

-

Combi-Blocks: US-based inventory with rapid shipping; typically provides NMR/LCMS data online.[1]

Tier 3: Regional Manufacturers (China/India)

Best for: Multi-kg commercial production.[1]

-

Nanjing Finechem (China): Specialized in nitrile chemistry.[1] Requires rigorous third-party QC before acceptance.[1]

-

Kanoria Chemicals (India): Industrial scale.[1][4] Focus on cost-per-kg.

Quality Assurance Protocol: Self-Validating Workflow

Do not rely solely on the supplier's Certificate of Analysis (CoA).[1] The following protocol establishes a self-validating system to verify identity and purity.

Step 1: Homogenization

Protocol: If the container arrives with melted or fused solids, heat the entire container to 40°C in a water bath until fully liquid, then mix thoroughly and cool to recrystallize before sampling. This prevents sampling segregated impurities.[1]

Step 2: HPLC Purity Method

This generic method separates the nitrile from the aniline and phenol impurities.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (for aniline) and 254 nm (aromatic ring).[1]

-

Acceptance Criteria:

Step 3: Identity Verification (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.55 (s, 3H, -CH₃) – Diagnostic singlet.[1]

-

δ 7.40–7.80 (m, 3H, Aromatic protons).[1]

-

Note: Look for broad singlets around δ 5.0–6.0 which indicate amine (aniline) or amide protons.[1]

Safety & Handling (SDS Summary)

-

Hazard Class: 6.1 (Toxic).[1]

-

UN Number: 3439 (Nitriles, solid, toxic, n.o.s.).[1]

-

Signal Word: Danger.

-

H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation).[1]

-

Precaution: Avoid acid contact; liberation of HCN gas is theoretically possible under strong acidic hydrolysis conditions.[1]

References

-

Sigma-Aldrich. Product Specification: 3-Chloro-2-methylbenzonitrile.[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733359, 3-Chloro-2-methylbenzonitrile. Retrieved from

-

Google Patents. CN115867541A - Preparation of Quinazolinone Derivatives. (Demonstrates application in kinase inhibitor synthesis). Retrieved from

-

ChemicalBook. CAS 54454-12-5 Suppliers and Technical Data. Retrieved from [1]

Sources

Methodological & Application

synthesis of 3-Chloro-2-methylbenzonitrile from 2-chloro-6-methylaniline

Application Note: Synthesis of 2-Chloro-6-methylbenzonitrile via Sandmeyer Reaction

Executive Summary & Structural Verification

Critical Nomenclature Clarification: The user request specifies the synthesis of 3-Chloro-2-methylbenzonitrile from 2-chloro-6-methylaniline . It is chemically imperative to note that the direct Sandmeyer cyanation of 2-chloro-6-methylaniline yields 2-chloro-6-methylbenzonitrile (retention of regiochemistry). The 3-chloro-2-methyl isomer is a distinct structural isomer.

This guide details the direct transformation of the specified starting material (2-chloro-6-methylaniline) . If the specific 3-chloro-2-methyl isomer is required, a different starting material (3-chloro-2-methylaniline) would be necessary. This protocol assumes the user intends to functionalize the provided starting material.

Methodology Overview: The synthesis utilizes a classic Sandmeyer Reaction .[1][2][3] The sterically hindered primary amine (2-chloro-6-methylaniline) is converted to a diazonium salt using sodium nitrite in acid, followed by displacement with a cuprous cyanide (CuCN) nucleophile. This route is preferred for its reliability in preserving the halogen and alkyl substituents on the aromatic ring.

Strategic Analysis (The "Why" and "How")

Mechanistic Pathway

The reaction proceeds via a radical-nucleophilic aromatic substitution (

-

Diazotization: The amine reacts with nitrous acid (generated in situ) to form the electrophilic diazonium cation (

).[4] The 2,6-disubstitution pattern provides steric protection, making the diazonium salt relatively stable compared to unsubstituted analogs, but also requires vigorous stirring to ensure complete reaction. -

Cyanation: The diazonium salt is treated with a tetracyanocuprate(I) complex

. Single electron transfer (SET) from Cu(I) generates an aryl radical, which captures a cyanide ligand to form the nitrile, releasing

Key Challenges & Solutions

-

Steric Hindrance: The ortho-methyl and ortho-chloro groups flank the reaction site.

-

Solution: Maintain strict temperature control during diazotization to prevent side reactions (phenol formation) before the diazonium is fully formed.[4] Use a solubilized CuCN complex (using excess NaCN/KCN) to ensure the nucleophile can penetrate the steric bulk.

-

-

Safety (HCN Generation): Mixing cyanide salts with acid generates lethal Hydrogen Cyanide gas.

-

Solution: The protocol requires neutralization of the diazonium solution (to pH 6-7) before addition to the cyanide solution, or maintaining the cyanide solution at high pH (basic).

-

Visual Workflow (Graphviz)

Figure 1: Reaction Pathway for Sandmeyer Cyanation. The amine is converted to a diazonium species and subsequently displaced by cyanide via copper catalysis.[1][2][3]

Detailed Experimental Protocol

Safety Alert: This protocol involves Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN) . Both are fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

-

Mandatory: Work in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, face shield, lab coat.

-

Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available on-site.

-

Waste: All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| 2-Chloro-6-methylaniline | Substrate | 1.0 | Solid/Oil, MP ~2-4°C |

| Sodium Nitrite ( | Diazotizing Agent | 1.1 | Prepare as 2.5M aq. solution |

| Hydrochloric Acid (conc.) | Acid Source | 2.5 - 3.0 | Generates |

| Copper(I) Cyanide ( | Catalyst/Reagent | 1.2 | Polymer; needs KCN/NaCN to dissolve |

| Sodium Cyanide ( | Ligand Source | 1.5 | EXTREME TOXICITY |

| Sodium Carbonate ( | Neutralizer | As needed | To adjust pH of diazonium salt |

Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt

-

In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 2-chloro-6-methylaniline (14.15 g, 100 mmol).

-

Add 40 mL of water , followed by slow addition of 25 mL concentrated HCl . The amine hydrochloride may precipitate; this is normal.

-

Cool the mixture to 0–5°C using an ice/salt bath.

-

Add the Sodium Nitrite solution (7.6 g in 20 mL water) dropwise via an addition funnel.

-

Critical: Keep internal temperature below 5°C .

-

Endpoint: After addition, stir for 15 mins. Test with starch-iodide paper; an immediate blue/black color confirms excess nitrous acid (required).

-

-

Keep the diazonium solution cold (0°C) while preparing the catalyst.

Step 2: Preparation of Sandmeyer Reagent (CuCN Solution)

-

In a separate 1 L flask, dissolve Copper(I) Cyanide (10.8 g, 120 mmol) and Sodium Cyanide (7.4 g, 150 mmol) in 50 mL water .

-

Observation: The solution should become clear/yellowish as the soluble

complex forms.

-

-

Cool this solution to 0–5°C .

Step 3: The Sandmeyer Reaction

-

Neutralization (Crucial for Safety): Carefully neutralize the cold diazonium solution (from Step 1) to pH ~6 using solid Sodium Carbonate.

-

Why? Adding highly acidic diazonium solution directly to the cyanide flask will generate HCN gas immediately. Neutralization mitigates this risk.

-

-

Addition: Slowly pour the neutralized diazonium solution into the vigorously stirred CuCN solution.

-

Note: A colored complex usually precipitates.

-

-

Decomposition: Allow the mixture to warm to room temperature over 30 minutes. Then, heat the flask to 50–60°C in a water bath for 1 hour.

-

Observation: Evolution of Nitrogen gas (

) indicates the reaction is proceeding.

-

-

Continue heating until gas evolution ceases.

Step 4: Work-up and Purification

-

Steam Distillation: The most effective purification for this hindered nitrile is steam distillation directly from the reaction flask. The product (2-chloro-6-methylbenzonitrile) will distill over with water.

-

Extraction: Extract the distillate with Ethyl Acetate (

mL). -

Wash: Wash the organic layer with:

-

1M NaOH (to remove any phenolic byproducts).

-

Brine (saturated NaCl).

-

-

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Final Purification: Recrystallize from ethanol/water or perform silica gel chromatography (Hexanes:EtOAc 95:5) if high purity (>99%) is required.

Expected Results & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Appearance | Off-white to yellowish crystalline solid | Dark oil suggests azo-coupling side products. |

| Yield | 65% - 75% | Low yield? Ensure efficient stirring during diazotization (heterogeneous mixture). |

| IR Spectrum | Nitrile peak ( | Absence of peak? Reaction failed; likely phenol formation (hydrolysis). |

| MP | ~85-87°C (Literature dependent) | Low MP indicates solvent trapped or isomer impurity. |

Common Failure Mode:

-

Phenol Formation: If the diazonium salt warms up before reacting with CuCN, water attacks the ring, forming 2-chloro-6-methylphenol.

-

Prevention:[4] Keep everything at 0°C until the reagents are mixed.

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Sandmeyer Protocols).

-

Clarke, H. T.; Read, R. R. "o-Tolunitrile and p-Tolunitrile". Organic Syntheses, Coll.[5] Vol. 1, p.514 (1941). (Foundational protocol for converting toluidines to nitriles). [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6940, 2-Chloro-6-methylaniline". (Safety and Property Data). [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-2-methylbenzonitrile

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. 3-Chloro-2-methylbenzonitrile emerges as a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring a sterically demanding ortho-methyl group and an electron-withdrawing meta-cyano group, presents both a challenge and an opportunity for synthetic chemists. Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering a powerful toolkit to functionalize such challenging substrates with precision and high functional group tolerance.[1]

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-chloro-2-methylbenzonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.

The Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The successful cross-coupling of 3-chloro-2-methylbenzonitrile is contingent on overcoming two primary obstacles:

-

Steric Hindrance: The ortho-methyl group significantly encumbers the reaction center, impeding the oxidative addition of the palladium catalyst to the C-Cl bond, a critical step in the catalytic cycle.[2]

-

Electronic Effects: While the electron-withdrawing nitrile group can facilitate oxidative addition to some extent by lowering the electron density of the aromatic ring, it can also influence the subsequent steps of the catalytic cycle.[3]

Addressing these challenges necessitates the careful selection of a highly active and sterically tolerant catalytic system. Modern palladium catalysis has risen to this challenge through the development of sophisticated ligands that can promote efficient transformations even with unreactive aryl chlorides.[1][4] This guide will focus on the application of such advanced catalytic systems.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl structures prevalent in numerous biologically active molecules.[5][6] For a sterically hindered substrate like 3-chloro-2-methylbenzonitrile, the choice of a bulky and electron-rich phosphine ligand is critical to facilitate the oxidative addition and subsequent reductive elimination steps.[7]

Causality in Experimental Design:

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is recommended. These ligands create a sterically demanding and electron-rich environment around the palladium center, which promotes the oxidative addition of the inert C-Cl bond and facilitates the reductive elimination to form the desired biaryl product.[2]

-

Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is often optimal. Stronger bases can lead to side reactions, while weaker bases may not be effective in promoting the transmetalation step.[8]

-

Solvent: A polar aprotic solvent system, often a mixture of an organic solvent like toluene, dioxane, or THF with water, is typically employed to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

| Reagent/Material | Purpose |

| 3-Chloro-2-methylbenzonitrile | Starting material |

| Arylboronic acid | Coupling partner |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium precursor |

| XPhos | Ligand |

| Potassium phosphate tribasic (K₃PO₄) | Base |

| Toluene | Solvent |

| Water (degassed) | Co-solvent |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Silica gel | for column chromatography |

| Standard laboratory glassware | Reaction vessel, etc. |

| Magnetic stirrer/hotplate | for heating and stirring |

| Inert atmosphere setup (e.g., Schlenk line) | To prevent catalyst oxidation |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

-

Add the catalyst premix to the Schlenk flask, followed by additional toluene (8 mL) and degassed water (1 mL).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-3-phenylbenzonitrile | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-methylbenzonitrile | 80-90 |

| 3 | 3,5-Dimethylphenylboronic acid | 3-(3,5-Dimethylphenyl)-2-methylbenzonitrile | 75-85 |

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9] The coupling of sterically hindered aryl chlorides like 3-chloro-2-methylbenzonitrile with amines requires a highly active catalyst system to overcome the steric barrier and achieve efficient C-N bond formation.[10][11]

Causality in Experimental Design:

-

Catalyst System: The use of palladium precatalysts in combination with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) is highly effective for the amination of challenging aryl chlorides.[12] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[9]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

| Reagent/Material | Purpose |

| 3-Chloro-2-methylbenzonitrile | Starting material |

| Primary or Secondary Amine | Coupling partner |

| Pd₂(dba)₃ | Palladium precursor |

| RuPhos | Ligand |

| Sodium tert-butoxide (NaOtBu) | Base |

| Anhydrous Toluene | Solvent |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Silica gel | for column chromatography |

| Glovebox or Schlenk line | For handling air-sensitive reagents |

Procedure:

-

Inside a glovebox or under a robust inert atmosphere, add 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and RuPhos (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

-

Add the catalyst solution to the Schlenk tube, followed by additional anhydrous toluene (8 mL).

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS or GC-MS.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired arylamine product.

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 4-(2-Cyano-6-methylphenyl)morpholine | 80-90 |

| 2 | Aniline | 2-Methyl-3-(phenylamino)benzonitrile | 70-80 |

| 3 | n-Butylamine | 3-(Butylamino)-2-methylbenzonitrile | 75-85 |

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis and key components in materials science.[14] For sterically hindered aryl chlorides, a copper-free Sonogashira protocol is often preferred to avoid side reactions, and the choice of an appropriate palladium catalyst and ligand is crucial for success.[15][16]

Causality in Experimental Design:

-

Catalyst System: A palladium catalyst, often in conjunction with a bulky phosphine ligand, is essential. For challenging substrates, a copper co-catalyst can sometimes be detrimental, leading to the promotion of Glaser coupling of the alkyne. Therefore, a copper-free system is often advantageous.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as a solvent.

-

Solvent: The reaction can often be run in the amine base as the solvent, or with a co-solvent like THF or DMF.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

Reaction Scheme:

Materials:

| Reagent/Material | Purpose |

| 3-Chloro-2-methylbenzonitrile | Starting material |

| Terminal Alkyne | Coupling partner |

| Pd(PPh₃)₄ | Palladium catalyst |

| Triethylamine (TEA) | Base and Solvent |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Silica gel | for column chromatography |

| Standard laboratory glassware | Reaction vessel, etc. |

| Magnetic stirrer/hotplate | for heating and stirring |

| Inert atmosphere setup (e.g., Schlenk line) | To prevent catalyst oxidation |

Procedure:

-

To a degassed solution of 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.5 mmol, 1.5 equiv) in triethylamine (10 mL) in a sealed tube, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired aryl alkyne.

Data Presentation: Representative Sonogashira Couplings

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Methyl-3-(phenylethynyl)benzonitrile | 70-80 |

| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-2-methylbenzonitrile | 65-75 |

| 3 | Trimethylsilylacetylene | 2-Methyl-3-((trimethylsilyl)ethynyl)benzonitrile | 75-85 |

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[17] For sterically hindered and electron-deficient aryl chlorides, achieving high yields and regioselectivity can be challenging, requiring careful optimization of the catalyst and reaction conditions.[18]

Causality in Experimental Design:

-

Catalyst System: A phosphine-free palladium catalyst system, such as palladium acetate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can be effective. For more challenging substrates, a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand may be necessary.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is commonly used to neutralize the hydrogen halide formed during the reaction.[19]

-

Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically required to drive the reaction to completion.

Experimental Protocol: Heck-Mizoroki Reaction

Reaction Scheme:

Materials:

| Reagent/Material | Purpose |

| 3-Chloro-2-methylbenzonitrile | Starting material |

| Alkene (e.g., Styrene, n-butyl acrylate) | Coupling partner |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium precursor |

| Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst |

| Potassium carbonate (K₂CO₃) | Base |

| N,N-Dimethylformamide (DMF) | Solvent |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Silica gel | for column chromatography |

| Standard laboratory glassware | Reaction vessel, etc. |

| Magnetic stirrer/hotplate | for heating and stirring |

Procedure:

-

In a sealed tube, combine 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), tetrabutylammonium bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add N,N-dimethylformamide (10 mL).

-

Seal the tube and heat the mixture to 120-140 °C for 24-48 hours. Monitor the reaction by GC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the arylated alkene.

Data Presentation: Representative Heck-Mizoroki Reactions

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 2-Methyl-3-(2-phenylvinyl)benzonitrile | 60-70 |

| 2 | n-Butyl acrylate | Butyl 3-(2-cyano-6-methylphenyl)acrylate | 55-65 |

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Visualizing the Catalytic Cycles

To provide a deeper understanding of the reaction mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of 3-chloro-2-methylbenzonitrile, while challenging due to steric hindrance, are readily achievable with modern, sophisticated catalyst systems. The protocols outlined in this guide, based on established principles for the coupling of sterically demanding aryl chlorides, provide a solid foundation for the synthesis of a diverse array of functionalized benzonitrile derivatives. The key to success lies in the judicious selection of bulky, electron-rich ligands that can overcome the high activation barrier of the oxidative addition step. As the field of catalysis continues to evolve, the development of even more active and robust catalysts will undoubtedly further expand the synthetic utility of challenging building blocks like 3-chloro-2-methylbenzonitrile, enabling the rapid and efficient construction of novel molecules for a wide range of applications.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

- (Note: A general reference for the importance of cross-coupling in m

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

- (Note: A general reference for Heck Reaction)

- (Note: A general reference for the importance of palladium-c

-

Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- (Note: A general reference for the synthesis of tertiary phosphines)

-

Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). A comprehensive overview of C–H functionalization of heteroarenes. Chemical Society Reviews, 45(10), 2900-2936. [Link]

- (Note: A general reference for cross-coupling with arylsil

- (Note: A general reference for the role of base in Buchwald-Hartwig amin

-

Verkade, J. G., & Urgaonkar, S. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(15), 5961-5967. [Link]

- (Note: A general reference for microwave-assisted Sonogashira coupling)

- (Note: A general reference for Suzuki-Miyaura coupling of aryl chlorides in aqueous media)

- (Note: A general reference for amination of aryl chlorides with ammonium salts)

- (Note: A general reference for Pd-c

- (Note: A general reference for Buchwald-Hartwig amin

- (Note: A general reference for the development of nickel c

- (Note: A general reference for ligand- and copper-free Sonogashira and Heck couplings)

- (Note: A general reference for limit

- (Note: A general reference for palladium catalyzed amin

- (Note: A general reference for copper-free Heck-Cassar-Sonogashira and Suzuki-Miyaura Reactions of Aryl Chlorides)

- (Note: A general reference for the intramolecular Heck reaction)

- (Note: A general reference for Suzuki-Miyaura coupling of ortho-bromoanilines)

- (Note: A general reference for Suzuki-Miyaura cross-coupling reactions)

- (Note: A general reference for ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides)

-

Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. [Link]

- (Note: A general reference for the intramolecular Heck reaction mechanism)

- (Note: A general reference for Mizoroki-Heck cross-coupling reactions)

- (Note: A general reference for Suzuki coupling reactions of aryl chlorides)

- (Note: A general reference for couplings of aryl chlorides with aryl boronic acids)

Sources

- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-methylbenzonitrile

Executive Summary

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) . This substrate presents a dual synthetic challenge: the electronic inertness of the aryl chloride bond compared to bromides/iodides, and the significant steric hindrance imposed by the ortho-methyl group at the C2 position relative to the reactive C3-Cl site.

Traditional conditions (e.g., Pd(PPh

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule, 3-Chloro-2-methylbenzonitrile, is a high-value intermediate in the synthesis of DPP-IV inhibitors (e.g., Trelagliptin analogs) and agrochemicals.

-

Electronic Factor: The nitrile group at C1 is electron-withdrawing, which theoretically activates the ring for oxidative addition. However, its meta positioning relative to the chloride (C3) diminishes this inductive assistance compared to para-substituted analogs.

-

Steric Factor (Critical): The C2-methyl group creates a "picket fence" effect. During the Oxidative Addition step of the catalytic cycle, the bulky Palladium species must approach the C3-Cl bond. The adjacent methyl group destabilizes the square-planar transition state, making this the rate-determining step (RDS).

Ligand Selection Strategy

To overcome the energy barrier of the C-Cl oxidative addition in a hindered environment, the catalyst system requires two specific properties:

-

High Electron Density: To facilitate the oxidative addition into the strong C-Cl bond.

-

Steric Bulk: Paradoxically, a bulky ligand (like SPhos or XPhos ) is required to promote the Reductive Elimination step and to form the active mono-ligated Pd(0) species, which is more reactive than the bis-ligated complex.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the specific steric interaction that necessitates the use of specialized ligands.

Figure 1: Catalytic cycle highlighting the Rate Limiting Step (Oxidative Addition) caused by the ortho-methyl steric clash.

Experimental Protocols

Protocol A: The "Buchwald" Standard (Recommended)

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a ligand specifically engineered to handle ortho-substituted aryl chlorides.

Reagents:

-

3-Chloro-2-methylbenzonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)

(1-2 mol%) -

Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

-

Base: K

PO -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Step-by-Step Procedure:

-

Charge: In a glovebox or under a stream of Argon, add Pd(OAc)

(2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) to a reaction vial. -

Solvent Addition: Add anhydrous Toluene (2 mL) and stir at room temperature for 5 minutes to generate the active catalyst complex (solution turns from orange to yellow/pale).

-

Substrate Addition: Add 3-Chloro-2-methylbenzonitrile (151 mg, 1.0 mmol), the Boronic Acid (1.5 mmol), and finely ground K

PO -

Degas: If not in a glovebox, sparge the mixture with Argon for 10 minutes.

-

Reaction: Seal the vial and heat to 100°C for 12-16 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry organic layer over MgSO

, filter, and concentrate.[2] -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "NHC" Alternative (For Difficult Boronic Acids)

If the boronic acid partner is unstable (prone to protodeboronation), use the Pd-PEPPSI-IPr precatalyst. This system is extremely robust and operates well in lower temperatures or alcoholic solvents.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

-

Base: K

CO -

Solvent: THF/IPA (Isopropanol) (1:1)

Key Difference: The NHC ligand (N-Heterocyclic Carbene) binds tighter than phosphines, preventing catalyst decomposition during the slow reaction with the hindered chloride.

Performance Data & Troubleshooting

The following table contrasts the performance of various catalytic systems for this specific substrate class.

| Entry | Catalyst System | Ligand Type | Yield (%) | Notes |

| 1 | Pd(PPh | Triphenylphosphine | < 15% | Fails due to poor oxidative addition; steric bulk prevents reaction. |

| 2 | Pd(dppf)Cl | Bidentate Phosphine | 35-45% | Moderate activity; often requires high catalyst loading (5 mol%). |

| 3 | Pd(OAc) | Dialkylbiaryl | 92-96% | Recommended. Excellent tolerance of the ortho-methyl group. |

| 4 | Pd-PEPPSI-IPr | NHC | 88-94% | Excellent alternative; easier handling (air-stable precatalyst). |

Troubleshooting Guide

-

Problem: Low Conversion (<50%).

-

Problem: Homocoupling of Boronic Acid.

-

Problem: Hydrolysis of Nitrile.

References

-

Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.

-

(Generic link to JACS context)

-

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient Catalyst for the Suzuki-Miyaura Coupling." Chemistry - A European Journal.

-

BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions." Provides specific solvent/base combinations for methyl-substituted aryl halides.[1]

-

Sigma-Aldrich. "Product Specification: 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5)."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzonitrile, 3-chloro-2-mercapto- synthesis - chemicalbook [chemicalbook.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 5. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

Buchwald-Hartwig amination using 3-Chloro-2-methylbenzonitrile

An Application Guide to the Buchwald-Hartwig Amination of 3-Chloro-2-methylbenzonitrile

Introduction: Navigating the Challenges of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Historically, the synthesis of these compounds relied on harsher methods like nucleophilic aromatic substitution or the Ullmann condensation, which often required high temperatures and suffered from limited substrate scope and functional group tolerance.[1][2] The advent of the Buchwald-Hartwig reaction provided a milder, more general, and highly efficient alternative.[4]

This guide focuses on a particularly challenging substrate: 3-chloro-2-methylbenzonitrile . The successful amination of this molecule requires a nuanced understanding of the catalytic system due to two key structural features:

-

Steric Hindrance: The ortho-methyl group significantly encumbers the reaction center, impeding the approach of the palladium catalyst for the crucial oxidative addition step.

-

Electronic Deactivation: The electron-withdrawing nitrile (-CN) group, while meta to the chlorine, influences the electronic properties of the aromatic ring, making the C-Cl bond less reactive towards oxidative addition compared to electron-rich aryl chlorides.

Addressing these challenges is paramount for developing a high-yielding and robust protocol, making this substrate an excellent case study for researchers and process chemists. This document provides a detailed exploration of the mechanistic considerations, a guide to rational component selection, and a field-tested laboratory protocol for the successful N-arylation of 3-chloro-2-methylbenzonitrile.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of steps centered on a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7]

The key steps are:

-

Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a direct Pd(0) source is used.[6][7]

-

Oxidative Addition: The active L-Pd(0) complex reacts with the aryl chloride (Ar-Cl), inserting the palladium into the C-Cl bond. This is often the rate-limiting step, especially for unreactive aryl chlorides.[3]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the L-Pd(II)(Ar)(Cl) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[1]

-

Reductive Elimination: The final C-N bond is formed as the arylamine product is expelled from the palladium coordination sphere. This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[3][5]

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Rational Component Selection for a Challenging Substrate

The success of coupling 3-chloro-2-methylbenzonitrile hinges on the judicious selection of each reaction component to overcome the inherent steric and electronic hurdles.

The Palladium Source & Ligand: The Heart of the Catalyst

For challenging aryl chlorides, the choice of ligand is critical. The ligand must be both bulky and electron-rich to promote the difficult oxidative addition step and facilitate the final reductive elimination.[1] Simple phosphine ligands like PPh₃ are generally ineffective.

-

Bulky Biarylphosphines: This class of ligands, developed extensively by the Buchwald group, is the gold standard. Ligands like XPhos , SPhos , and RuPhos are designed to favor the formation of monoligated, highly reactive L-Pd(0) species that are essential for activating the C-Cl bond.[3] Their steric bulk forces a coordination environment around the palladium center that accelerates both oxidative addition and reductive elimination.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have also proven to be highly effective ligands for the amination of aryl chlorides, offering high stability and activity.[8][9]

For this specific application, a pre-formed palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G3 , is highly recommended. These precatalysts are air- and moisture-stable, ensuring the accurate and reproducible generation of the active L-Pd(0) species upon exposure to a base in the reaction mixture.[6]

The Base: The Proton Manager

The base plays a crucial role in deprotonating the amine (or the amine-palladium adduct) to form the key palladium-amido intermediate.[5] The choice of base must be carefully considered based on the pKa of the amine and the presence of any base-sensitive functional groups.

-

Strong Alkoxide Bases (NaOt-Bu, KOt-Bu): Sodium tert-butoxide is the most common and often most effective base for Buchwald-Hartwig aminations.[10] Its high basicity and moderate steric bulk facilitate rapid deprotonation, driving the reaction forward. However, its use is precluded with substrates containing sensitive functional groups like esters or enolizable ketones.[7]

-

Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): For substrates with sensitive functionalities, weaker bases like potassium phosphate or cesium carbonate are preferred.[6] They offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve full conversion.[6]

Given that the nitrile group is stable under these conditions, Sodium tert-butoxide (NaOt-Bu) is the primary recommendation for achieving high reaction rates and yields.

The Solvent: The Reaction Medium

The solvent must be anhydrous and capable of solubilizing all reaction components at the desired temperature. It should also be chemically inert to the highly basic and reactive species in the catalytic cycle.[11][12]

-

Aprotic, Non-polar Solvents: Toluene and 1,4-Dioxane are the most commonly used solvents.[13] They have sufficiently high boiling points to allow for thermal promotion of the reaction (typically 80-110 °C) and are poor ligands for palladium, preventing catalyst inhibition.[6] Toluene is often favored for its ability to precipitate iodide salts when using aryl iodides, though this is not a concern with aryl chlorides.[14]

-

Ethereal Solvents: Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction rate.

For this protocol, Toluene is recommended due to its high boiling point and excellent track record in these couplings. The solvent must be thoroughly deoxygenated before use to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol & Workflow

This protocol provides a reliable method for the coupling of 3-chloro-2-methylbenzonitrile with a generic secondary amine (e.g., morpholine).

Materials and Reagents

| Component | Formula | MW | Purity | Supplier | Notes |

| 3-Chloro-2-methylbenzonitrile | C₈H₆ClN | 151.60 | >98% | Commercial | Substrate |

| Morpholine | C₄H₉NO | 87.12 | >99% | Commercial | Amine Coupling Partner |

| XPhos Pd G3 Precatalyst | C₄₅H₆₂NO₂PPdS | 868.51 | >98% | Commercial | Catalyst |

| Sodium tert-butoxide | NaOt-Bu | 96.10 | >98% | Commercial | Base |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercial | Solvent, degassed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Commercial | Extraction |

| Saturated NaCl Solution | NaCl(aq) | - | - | Lab Prep | Workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Commercial | Drying Agent |

Step-by-Step Procedure

Figure 2: General experimental workflow for the amination protocol.

Reaction Setup (Inert Atmosphere is CRITICAL):

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-chloro-2-methylbenzonitrile (1.0 mmol, 151.6 mg).

-

Transfer the flask to an argon-filled glovebox. Add sodium tert-butoxide (1.4 mmol, 134.5 mg) and XPhos Pd G3 (0.02 mmol, 17.4 mg).

-